

Application Note: Quantitative Analysis of Metanil Yellow Using Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Metanil yellow	
Cat. No.:	B10817201	Get Quote

Introduction

Metanil yellow is a synthetic azo dye used extensively in the textile and paper industries. However, due to its low cost and vibrant yellow color, it is often illegally used as a food adulterant, particularly in developing countries. Toxicological studies have indicated that **Metanil yellow** can have adverse health effects, making its detection and quantification in foodstuffs a critical food safety concern. This application note details a simple, rapid, and cost-effective spectrophotometric method for the quantitative analysis of **Metanil yellow**.

Principle

The quantitative determination of **Metanil yellow** by spectrophotometry is based on Beer-Lambert's law. The method often involves the reaction of **Metanil yellow** with hydrochloric acid under specific conditions to form a colored complex.[1][2] The absorbance of this complex is then measured at its wavelength of maximum absorbance (λ max), which is directly proportional to the concentration of **Metanil yellow** in the sample.

Experimental Protocols

- 1. Instrumentation and Reagents
- Instrumentation: A double beam UV-Visible spectrophotometer is required for this analysis.[3]
 [4]



- Reagents:
 - Metanil yellow (analytical standard)
 - Hydrochloric acid (HCl)[1][2]
 - Distilled water[4]
 - Ethanol (for extraction from certain sample matrices)[5]
- 2. Preparation of Standard Solutions
- Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Metanil yellow standard and dissolve it in 100 mL of distilled water in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with distilled water to achieve concentrations within the linear range (e.g., 2-20 μg/mL).[1][2]
- 3. Sample Preparation

The sample preparation method will vary depending on the matrix of the food sample.

- For liquid samples (e.g., beverages): The sample may be directly used after filtration if it is clear. If colored, a clarification step may be necessary.
- For solid samples (e.g., turmeric powder, sweets):
 - Weigh a known amount of the homogenized sample (e.g., 1 g).[4]
 - Extract the dye using a suitable solvent. For many foodstuffs, an extraction with distilled water or 80% ethanol can be effective.[4][5]
 - The mixture may require shaking or vortexing, followed by centrifugation or filtration to obtain a clear extract.[5]
 - The clear supernatant or filtrate is then collected for analysis.



- 4. Spectrophotometric Measurement
- Set the spectrophotometer to scan a wavelength range (e.g., 300-700 nm) to determine the λmax of the Metanil yellow solution in the chosen solvent or after reaction with HCl.[6] The λmax is typically observed between 427 nm and 450 nm.[1][3]
- Prepare a blank solution containing all the reagents except Metanil yellow.[4]
- Calibrate the spectrophotometer using the blank solution.[4]
- Measure the absorbance of each of the working standard solutions at the determined λmax.
- Measure the absorbance of the prepared sample solution at the same λmax.
- Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
- Determine the concentration of Metanil yellow in the sample solution from the calibration curve using its measured absorbance.

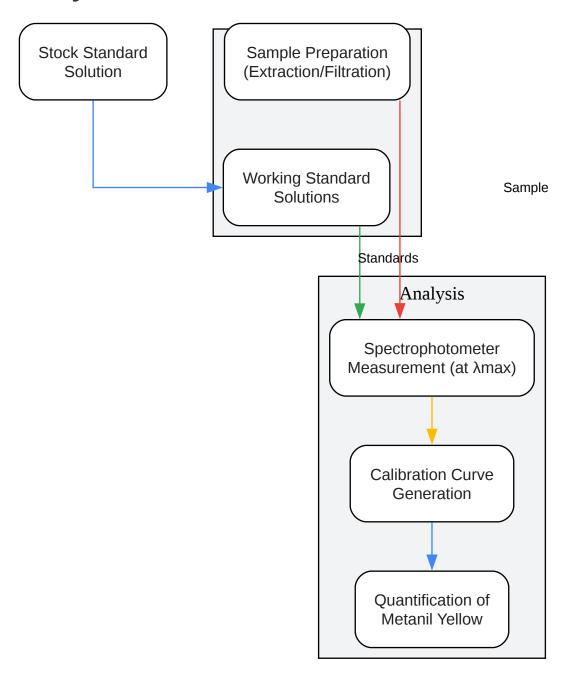
Data Presentation

Table 1: Summary of Quantitative Data for Spectrophotometric Analysis of Metanil Yellow

Reported Value(s)	Reference(s)
427 nm, 437 nm, 440 nm, 450 nm, 520 nm	[1][2][3][5][6][7]
2 - 20 μg/mL	[1][2]
> 0.995, 0.9999	[3][7]
0.11686 ppm (μg/mL)	[7]
0.5620 ppm (μg/mL)	[7]
86.5% to 96.9%	[5]
	427 nm, 437 nm, 440 nm, 450 nm, 520 nm 2 - 20 μg/mL > 0.995, 0.9999 0.11686 ppm (μg/mL) 0.5620 ppm (μg/mL)



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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Metanil Yellow Using Spectrophotometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10817201#quantitative-analysis-of-metanil-yellow-with-spectrophotometry]

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